molecular formula C13H15NO3S B14310939 2-[2-(Benzenesulfonyl)ethenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole CAS No. 116059-22-4

2-[2-(Benzenesulfonyl)ethenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Cat. No.: B14310939
CAS No.: 116059-22-4
M. Wt: 265.33 g/mol
InChI Key: QZOTWIBMBAGUOW-UHFFFAOYSA-N
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Description

2-[2-(Benzenesulfonyl)ethenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole is an organic compound that features a benzenesulfonyl group attached to an ethenyl chain, which is further connected to a 4,4-dimethyl-4,5-dihydro-1,3-oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Benzenesulfonyl)ethenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole typically involves the following steps:

    Formation of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through the sulfonation of benzene using sulfur trioxide or chlorosulfonic acid.

    Attachment of the Ethenyl Chain: The ethenyl chain can be introduced via a Heck reaction, where a vinyl halide reacts with a benzenesulfonyl derivative in the presence of a palladium catalyst.

    Formation of the Oxazole Ring: The final step involves the cyclization of the intermediate compound to form the 4,4-dimethyl-4,5-dihydro-1,3-oxazole ring. This can be achieved through a condensation reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Benzenesulfonyl)ethenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ethenyl chain can be reduced to form ethyl derivatives.

    Substitution: The oxazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Ethyl derivatives.

    Substitution: Various substituted oxazole derivatives depending on the reagents used.

Scientific Research Applications

2-[2-(Benzenesulfonyl)ethenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(Benzenesulfonyl)ethenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The oxazole ring can also participate in hydrogen bonding and other interactions with biological molecules, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(Benzenesulfonyl)ethenyl]-4,4-dimethyl-1,3-oxazole: Lacks the dihydro component, leading to different reactivity and properties.

    2-[2-(Benzenesulfonyl)ethenyl]-4,4-dimethyl-4,5-dihydro-1,3-thiazole: Contains a sulfur atom in place of the oxygen in the oxazole ring, resulting in different chemical behavior.

Uniqueness

2-[2-(Benzenesulfonyl)ethenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole is unique due to the combination of its benzenesulfonyl group, ethenyl chain, and oxazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

116059-22-4

Molecular Formula

C13H15NO3S

Molecular Weight

265.33 g/mol

IUPAC Name

2-[2-(benzenesulfonyl)ethenyl]-4,4-dimethyl-5H-1,3-oxazole

InChI

InChI=1S/C13H15NO3S/c1-13(2)10-17-12(14-13)8-9-18(15,16)11-6-4-3-5-7-11/h3-9H,10H2,1-2H3

InChI Key

QZOTWIBMBAGUOW-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C=CS(=O)(=O)C2=CC=CC=C2)C

Origin of Product

United States

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